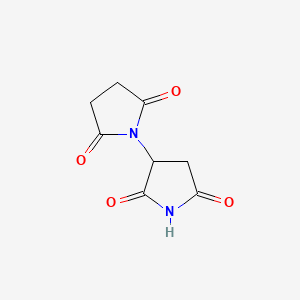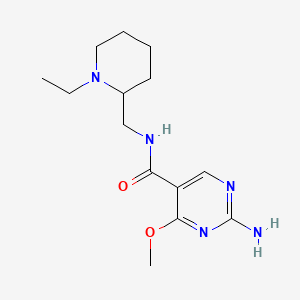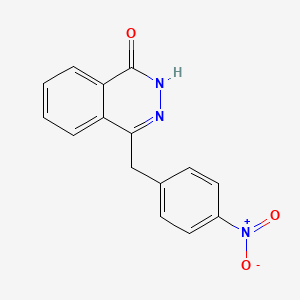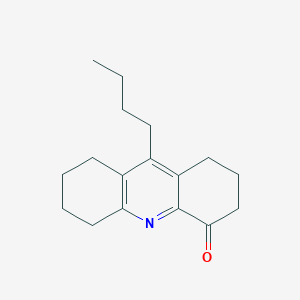
Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime is a fascinating compound with a unique structure. It belongs to the class of oxime derivatives and contains both an aldehyde group and a pyrazine ring. The compound’s chemical formula is C11H8Cl2N4O, and its systematic name reflects its substituents.
Preparation Methods
The synthesis of Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime involves an oximation reaction. Here’s how it’s prepared:
Reaction: The oximation reaction occurs between pyrrolo[1,2-a]pyrazine (1) and 2,6-dichlorobenzonitrile oxide (2).
Conditions: The reaction takes place in refluxing benzene, using an excess of 2,6-dichlorobenzonitrile oxide to compensate for any dimerization.
Products: The resulting compounds are (3-arylpyrrolo[1,2-a]pyrazin-6-yl)(2,6-dichlorophenyl)methanone oxime derivatives (3 and 4).
Chemical Reactions Analysis
Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain an active area of research. Major products formed from these reactions are essential for understanding its versatility.
Scientific Research Applications
This compound has garnered attention due to its intriguing pharmacological activities. While more research is needed, it shows promise in the following areas:
Antitumor Agents: Potential use in cancer therapy.
mGluR5 Antagonists: Relevant for neurological disorders.
Hypoxia Inducible Factor-1 Inhibitors: Implications in hypoxia-related conditions.
Human Protein Kinase CK2 Inhibitors: Relevant to cellular signaling pathways.
Mechanism of Action
The precise mechanism by which Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime exerts its effects remains an active research topic. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While this compound is unique, it’s essential to compare it with related structures. Further exploration could reveal its distinct features and potential advantages over similar compounds.
Properties
Molecular Formula |
C12H9Cl2N3O |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
(E)-N-[3-(2,4-dichlorophenyl)pyrazin-2-yl]oxyethanimine |
InChI |
InChI=1S/C12H9Cl2N3O/c1-2-17-18-12-11(15-5-6-16-12)9-4-3-8(13)7-10(9)14/h2-7H,1H3/b17-2+ |
InChI Key |
NWZAVPBCYHQKKK-LAZPYJJCSA-N |
Isomeric SMILES |
C/C=N/OC1=NC=CN=C1C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC=NOC1=NC=CN=C1C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


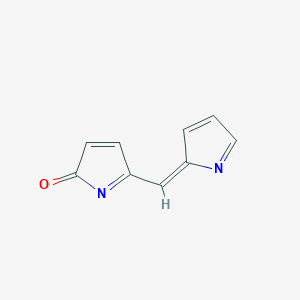
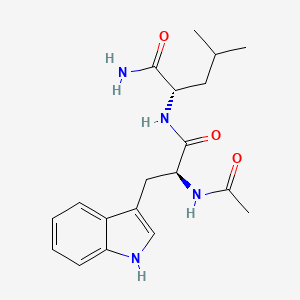
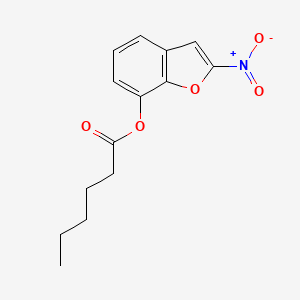
![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)
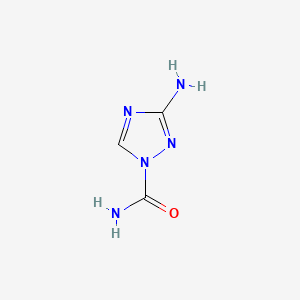

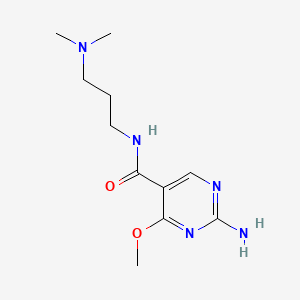
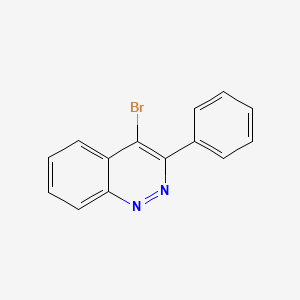
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
